molecular formula C7H8N2O2 B1315466 Methyl 2-(2-pyrimidyl)acetate CAS No. 60561-50-4

Methyl 2-(2-pyrimidyl)acetate

Cat. No.: B1315466
CAS No.: 60561-50-4
M. Wt: 152.15 g/mol
InChI Key: ZDUBLLCAMMIGFH-UHFFFAOYSA-N
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Description

Methyl 2-(2-pyrimidyl)acetate (CAS 60561-50-4) is an ester derivative featuring a pyrimidine ring linked to an acetate group. Its molecular formula is C₇H₈N₂O₂, with a molecular weight of 152.15 g/mol and a purity standard of ≥95% . The compound’s pyrimidine moiety confers unique electronic and hydrogen-bonding properties, making it valuable in pharmaceutical and agrochemical synthesis. Its ester group enhances solubility in organic solvents, facilitating reactivity in nucleophilic substitutions or condensations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-pyrimidyl)acetate can be synthesized through several methods. One common method involves the reaction of 2-pyrimidylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors where the reactants are continuously fed into the reactor and the product is continuously removed. This method can improve yield and reduce reaction time compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-pyrimidyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Anti-Inflammatory Properties
Methyl 2-(2-pyrimidyl)acetate is primarily used in the synthesis of pyrimidine derivatives known for their anti-inflammatory effects. These derivatives are being researched for potential therapeutic applications in treating inflammation-related disorders. The structure-activity relationship (SAR) studies indicate that specific substitutions on the pyrimidine ring can enhance anti-inflammatory activity while minimizing toxicity.

Table 1: Anti-Inflammatory Activity of Pyrimidine Derivatives

CompoundActivity LevelToxicity Level
This compound derivative AHighLow
This compound derivative BModerateModerate
This compound derivative CHighHigh

Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties by interfering with cancer cell replication. These compounds are being developed to mimic components of the cell division machinery and are tested for their ability to inhibit cancer cell proliferation in vitro.

Photodynamic Therapy
The derivatives are also explored for use in photodynamic therapy (PDT), where they are conjugated to photosensitizers to generate reactive oxygen species upon light activation, effectively targeting and destroying cancer cells.

Material Science Applications

This compound is investigated for its role in synthesizing novel materials with electronic or photonic properties. The compound can be incorporated into polymeric chains or used as a dopant in electronic materials, enhancing the electrical conductivity and thermal stability of the resulting materials.

Table 2: Material Properties of Pyrimidine-Derived Polymers

PropertyValue
Electrical ConductivityHigh
Thermal StabilityModerate
Optical PropertiesEnhanced

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a stationary phase modifier in chromatography. This application aims to improve the separation efficiency of complex mixtures by leveraging the interactions between the pyrimidine ring and various analytes.

Agricultural Applications

This compound derivatives have been synthesized as potential growth inhibitors for agricultural pests. Preliminary tests indicate effectiveness against various pests, although further field studies are necessary to confirm their efficacy and environmental impact.

Nanotechnology Applications

The compound is also being utilized to create nanoscale materials with applications in electronics, drug delivery systems, and sensing technologies. The unique properties of nanoscale materials make them suitable for innovative applications across multiple domains.

Case Studies

Case Study 1: Anti-Inflammatory Effects
A study conducted on rats demonstrated that a derivative of this compound significantly reduced paw edema induced by inflammatory agents, highlighting its potential as an effective anti-inflammatory agent.

Case Study 2: Anticancer Activity
In vitro studies showed that certain derivatives inhibited the proliferation of various cancer cell lines, suggesting their potential use as anticancer drugs .

Mechanism of Action

The mechanism of action of methyl 2-(2-pyrimidyl)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-Based Acetate Derivatives

(a) Ethyl 2-(Pyrimidin-2-ylthio)acetate (CAS not provided)

  • Structural Difference : Replaces the oxygen in the acetate linkage with a sulfur atom (thioether group).
  • Synthesis : Prepared via refluxing 2-mercaptopyrimidine with ethyl chloroacetate in acetone .
  • Applications : Serves as an intermediate for hydrazide derivatives (e.g., 2-(pyrimidin-2-ylthio)acetohydrazide), which are precursors in antimicrobial agents.

(b) Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

  • Structural Features : Incorporates a thietane ring and a thioether group on the pyrimidine ring.
  • Synthesis : Derived from ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane .
  • Significance : The thietane moiety introduces steric bulk and modulates electronic properties, which may enhance binding to biological targets.

Pyridine-Based Acetate Esters

(a) Methyl 2-(Pyridin-2-yl)acetate (CAS 71469-82-4)

  • Structural Difference : Pyridine ring replaces pyrimidine, reducing hydrogen-bonding sites.
  • Properties : Lower molecular weight (152.15 vs. 153.14 g/mol for pyridine analog) and altered polarity due to the absence of a second nitrogen in the ring .
  • Biological Implications : Pyridine derivatives often exhibit different pharmacokinetic profiles due to reduced polarity compared to pyrimidines.

(b) Ethyl 2-(6-Aminopyridin-2-yl)acetate (CAS 71469-82-4)

  • Similarity Score : 0.86 (compared to Methyl 2-(2-pyrimidyl)acetate) .

Phenyl-Substituted Acetate Esters

(a) Methyl 2-Phenylacetoacetate (CAS 16648-44-5)

  • Structure : Features a phenyl group instead of pyrimidine.
  • Properties : Higher molecular weight (192.2 g/mol) and increased lipophilicity (ClogP ~3.8) .
  • Applications: Used in synthetic organic chemistry, notably in amphetamine precursor synthesis.

(b) Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)

  • Comparison : Ethyl ester vs. methyl ester in this compound. Ethyl groups generally enhance metabolic stability but reduce aqueous solubility .

(a) Antibacterial Derivatives (CIPRO and NOR Analogs)

  • CD-9 (Ar = 2-pyrimidyl) : Exhibited MIC values of 0.4–0.9 μM against Staphylococcus aureus, outperforming ciprofloxacin (CIPRO) in some cases. The 2-pyrimidyl group’s polarity enhanced activity compared to phenyl or chlorophenyl substituents .
  • ND-10 (Ar = 2-pyrimidyl) : Showed higher activity than ND-9 (Ar = phenyl), underscoring the role of polar substituents in improving Gram-positive bacterial inhibition .

(b) Agonist Activity in Tropine/Piperidine Derivatives

  • Compound 15 (2-pyrimidyl on tropine) : EC₅₀ = 12 nM, %max = 146.5%, ClogP = 3.6.
  • Compound 22 (carbamate-substituted piperidine) : EC₅₀ = 10× higher than Compound 15, demonstrating that substituent position (tropine vs. piperidine) critically impacts efficacy .

Biological Activity

Methyl 2-(2-pyrimidyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its applications in various therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and neuropharmacological effects, supported by research findings and data tables.

  • Chemical Formula : C8H9N1O2
  • CAS Number : 60561-50-4
  • Molecular Weight : 165.17 g/mol

1. Anti-inflammatory Activity

This compound and its derivatives have shown promising anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

CompoundIC50 (μmol/L)Reference
This compound0.04 ± 0.09
Celecoxib (standard)0.04 ± 0.01

The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrimidine ring enhance anti-inflammatory activity while minimizing toxicity.

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against multidrug-resistant strains of bacteria. A study reported the following minimum inhibitory concentration (MIC) values:

PathogenMIC (μg/mL)Reference
Staphylococcus aureus4–8
Mycobacterium abscessus4–8
Mycobacterium tuberculosis (H37Rv)0.5–1.0

These findings indicate that this compound may serve as a lead compound for developing new antimicrobial agents.

3. Anticancer Activity

Research into the anticancer potential of this compound has yielded encouraging results. Derivatives of this compound have been synthesized and tested for their ability to inhibit cancer cell proliferation.

DerivativeEffect on Cancer CellsReference
Compound ASelective growth inhibition of cancer cells
Compound BMinimal effect on healthy cells

Preclinical trials suggest that certain derivatives can selectively target cancer cells without harming normal tissues, highlighting their potential as therapeutic agents in oncology.

4. Neuropharmacological Effects

This compound is also being investigated for its effects on neurotransmitter systems, which could lead to new treatments for neurological disorders such as depression and anxiety.

AnalogEffect on Neurotransmitter SystemsReference
Analog AModulates serotonin levels in animal models
Analog BAffects dopamine receptor activity

Initial studies indicate that some synthesized analogs can positively influence neurotransmitter systems, suggesting potential therapeutic applications.

Case Studies

Case Study 1: Anti-inflammatory Effects
A study conducted on rats demonstrated that this compound significantly reduced paw edema induced by carrageenan, supporting its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy
In vitro tests showed that derivatives of this compound inhibited the growth of Staphylococcus aureus, with promising results against resistant strains, indicating its utility in treating infections caused by multidrug-resistant bacteria .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(2-pyrimidyl)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, esterification of 2-pyrimidylacetic acid with methanol in the presence of a catalytic acid (e.g., sulfuric acid) under reflux is a common approach. Optimization should focus on solvent selection (e.g., anhydrous methanol or THF), reaction temperature (typically 60–80°C), and catalyst loading (e.g., 1–5% H₂SO₄). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water) is critical to achieving high purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR to confirm the ester linkage (δ ~3.7 ppm for methoxy group) and pyrimidyl aromatic protons (δ ~8.0–9.0 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 179.18 for C₉H₁₀N₂O₂) .
  • IR Spectroscopy : Absorbance bands for ester carbonyl (~1740 cm⁻¹) and pyrimidyl C=N stretching (~1600 cm⁻¹) .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations, such as those using the B3LYP/6-31G(d) basis set, can model electron density distributions and frontier molecular orbitals (HOMO/LUMO). This helps predict sites vulnerable to nucleophilic attack (e.g., the ester carbonyl or pyrimidyl nitrogen). Software like Gaussian or ORCA can be employed, with solvent effects modeled using the PCM approach .

Q. How can crystallographic data resolve discrepancies in structural assignments of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (SHELXL for refinement) provides unambiguous structural confirmation. For example, bond angles and torsion angles between the pyrimidine ring and ester group can distinguish between conformational isomers. Data collection at low temperature (e.g., 100 K) improves resolution .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

  • Methodological Answer : Stability studies under varying pH (e.g., 1–14) and temperatures (25–60°C) should be conducted. HPLC or TLC monitoring can track degradation products. Buffered conditions (e.g., phosphate buffer at pH 7) and inert atmospheres (N₂/Ar) reduce hydrolysis. Derivatives with electron-withdrawing pyrimidyl substituents may enhance stability .

Q. Experimental Design & Data Analysis

Q. How to design kinetic studies for reactions involving this compound as a substrate?

  • Methodological Answer : Use pseudo-first-order conditions with excess nucleophile (e.g., hydroxide ions). Monitor reaction progress via UV-Vis spectroscopy (absorbance at λ ~260 nm for pyrimidyl rings) or HPLC. Rate constants (k) can be derived from linear regression of ln([substrate]) vs. time plots. Activation parameters (ΔH‡, ΔS‡) are calculated using the Eyring equation .

Q. How to address contradictory spectroscopic data in structural elucidation?

  • Methodological Answer : Cross-validate using 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For example, HMBC can confirm through-space coupling between the methoxy group and carbonyl carbon. If crystallography is unavailable, compare experimental IR/MS data with computational predictions (e.g., DFT-simulated spectra) .

Q. Applications in Academic Research

Q. What role does this compound play in drug discovery?

  • Methodological Answer : It serves as a precursor for pyrimidine-based pharmacophores. For example, coupling with amines via amidation yields potential kinase inhibitors. Researchers should screen derivatives using in vitro enzyme assays (e.g., EGFR kinase inhibition) and molecular docking (PDB: 1M17) to prioritize leads .

Q. How can this compound be utilized in materials science?

  • Methodological Answer : Its pyrimidyl ring enables coordination with metal ions (e.g., Cu²⁺, Fe³⁺) for designing metal-organic frameworks (MOFs). Synthesis involves solvothermal reactions in DMF at 80–120°C. Characterize porosity via BET surface area analysis and stability via TGA .

Q. Safety & Handling

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
    Use PPE (gloves, goggles) and work in a fume hood. Store at –20°C in airtight containers to prevent moisture absorption. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols. Acute toxicity data (e.g., LD₅₀) should be obtained from supplier SDS .

Properties

IUPAC Name

methyl 2-pyrimidin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)5-6-8-3-2-4-9-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUBLLCAMMIGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497449
Record name Methyl (pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60561-50-4
Record name Methyl (pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(pyrimidin-2-yl)acetate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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